REACTION_SMILES
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[B:13]([Br:14])([Br:15])[Br:16].[Br:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1.[Cl:17][CH2:18][Cl:19]>>[Br:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[cH:4][c:5]([OH:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Br)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(O)ccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |